2,3-Dichloroisonicotinic acid
Description
2,3-Dichloroisonicotinic acid (CAS 184416-84-0) is a pyridine derivative with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. Structurally, it features chlorine atoms at the 2- and 3-positions of the pyridine ring and a carboxylic acid group at the 4-position (IUPAC name: 2,3-dichloropyridine-4-carboxylic acid) . It is a white to off-white crystalline solid with a melting point of 203–207°C and a purity of ≥97% . While its primary applications are in agrochemical research, particularly in plant resistance induction, its mechanism of action remains less characterized compared to its structural isomer, 2,6-dichloroisonicotinic acid (INA) .
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZZKKTZKRCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939835 | |
| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184416-84-0 | |
| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Agricultural Applications
Inducer of Plant Resistance
2,3-Dichloroisonicotinic acid functions as a synthetic inducer of systemic acquired resistance (SAR) in plants. Studies have demonstrated its effectiveness in enhancing the resistance of various crops to pathogens, including viruses and fungi. For instance, research indicates that the application of this compound can significantly reduce necrotic lesions caused by viral infections in tobacco and other plants, achieving up to 97% reduction in symptoms when used in conjunction with specific derivatives .
Mechanism of Action
The compound activates defense mechanisms in plants by stimulating the production of pathogenesis-related proteins and enhancing the overall immune response. This has been particularly effective against pathogens such as Tobacco mosaic virus and Phytophthora species .
Pharmaceutical Applications
Synthesis of Bioactive Molecules
In pharmaceutical research, this compound serves as a crucial building block for synthesizing various bioactive compounds. Its chlorinated structure allows for modifications that enhance biological activity against cancer cells and microbial infections. For example, derivatives of this compound have shown promising results in inhibiting tumor growth and exhibiting antimicrobial properties .
Case Study: Anticancer Activity
A study reported the synthesis of novel derivatives from this compound that demonstrated significant anticancer activity in vitro. These derivatives were tested against several cancer cell lines, showing varying degrees of effectiveness, thereby providing insights into potential therapeutic applications .
Chemical Research
Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the development of pyridine-based compounds. Its reactivity allows for the introduction of functional groups that can be further modified to create complex molecules with desired properties.
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a standard reference material for quantifying similar compounds in various samples. Its consistent properties make it valuable for ensuring accuracy in laboratory analyses .
Data Table: Summary of Applications
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 3 on the pyridine ring are susceptible to nucleophilic substitution under controlled conditions:
Key Findings :
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Mono-substitution typically occurs at the 2-position first due to steric and electronic factors .
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Diester derivatives (e.g., diethyl 2,3-dichloroisonicotinate) show enhanced biological activity in plant resistance induction compared to monoesters .
Oxidation Reactions
The carboxylic acid group and pyridine ring participate in oxidation pathways:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ in acidic aqueous media | Reflux for 6–8 hours | 2,3-Dichloropyridine-1,4-dicarboxylic acid |
| H₂O₂ with FeSO₄ catalyst | RT, 24 hours | Epoxide intermediates (theoretical) |
Notable Observations :
-
Oxidation of the pyridine ring is less common due to electron-withdrawing effects of chlorine atoms, but strong oxidants like KMnO₄ can decarboxylate the acid group .
Reduction Reactions
Selective reduction of chlorine substituents or the pyridine ring has been documented:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ in THF | 0°C to RT, 2 hours | Partially dechlorinated alcohols |
| H₂/Pd-C in ethanol | 50 psi, 12 hours | 2-Chloroisonicotinic acid (major) |
Research Insights :
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Catalytic hydrogenation preferentially reduces the 3-position chlorine due to steric accessibility .
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Over-reduction risks ring saturation, leading to piperidine derivatives.
Esterification and Derivatization
Esterification of the carboxylic acid group enables diverse functionalization:
Experimental Data :
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Diesters (e.g., 3i and 3j in De Gruyter studies) reduced viral necrotic spots by 97% in tobacco plants, outperforming monoesters (82–93% efficacy) .
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Short-chain aliphatic esters exhibit higher solubility and bioavailability in agricultural formulations .
Mechanistic and Kinetic Studies
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Isomers and Chlorinated Derivatives
2,6-Dichloroisonicotinic Acid (INA)
- Structure : Chlorine atoms at 2- and 6-positions; carboxylic acid at 4-position.
- Molecular Formula: C₆H₃Cl₂NO₂ (identical to 2,3-isomer).
- Key Properties : Melting point 209–212°C , higher solubility in polar solvents due to symmetrical substitution.
- Biological Activity :
- A well-studied inducer of systemic acquired resistance (SAR) in plants, mimicking salicylic acid (SA) .
- Enhances fungal elicitor responses in parsley cells, priming defense pathways at low elicitor concentrations .
- Commercialized for agricultural use due to its efficacy in activating NPR1-dependent defense mechanisms .
2,3,5-Trichloroisonicotinic Acid
- Structure : Chlorine at 2-, 3-, and 5-positions; carboxylic acid at 4-position.
- Molecular Formula: C₆H₂Cl₃NO₂.
- Key Properties : Higher molecular weight (226.45 g/mol) and increased lipophilicity compared to dichloro analogs.
- Reduced solubility may limit practical applications .
Other Chlorinated Pyridine Derivatives
Functional Analogs in Plant Defense Induction
Acibenzolar-S-Methyl (BTH)
- Structure : Benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester.
- Molecular Formula : C₈H₆N₂OS₂.
- Mechanism: Activates SAR via the SA pathway without accumulating endogenous SA .
- Comparison :
Probenazole and BIT
- Probenazole : 3-Allyloxy-1,2-benzisothiazole 1,1-dioxide.
- BIT (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) : Active metabolite of probenazole.
- Mechanism : Induces resistance upstream of SA accumulation, likely via reactive oxygen species (ROS) signaling .
- Comparison: Less effective in monocots compared to INA and BTH . Limited utility in dicot systems like parsley, where 2,6-dichloroisonicotinic acid shows superior priming .
Key Findings:
- Positional Effects of Chlorine : The 2,6-substitution pattern in INA optimizes interaction with SA receptors, enhancing SAR activation. In contrast, the 2,3-isomer shows reduced efficacy due to steric hindrance or misalignment with receptor sites .
- Derivatization Potential: Ester and amide derivatives of 2,6-dichloroisonicotinic acid exhibit up to 92% plant resistance induction, outperforming the parent acid . Similar modifications to the 2,3-isomer remain underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
